molecular formula C7H8BrClN2O B8598468 2-Amino-1-(6-bromopyridin-2-YL)ethanone hydrochloride

2-Amino-1-(6-bromopyridin-2-YL)ethanone hydrochloride

Cat. No. B8598468
M. Wt: 251.51 g/mol
InChI Key: BLUOSOWRVFCFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803801B2

Procedure details

Magnesium chloride (21.30 g, 224 mmol) and triethylamine (62 ml, 446 mmol) were sequentially added to a suspension of 2-tert-butoxycarbonylamidomalonic acid monoethyl ester (50.30 g, 203 mmol) in acetonitrile (300 ml) under Ar atmosphere while ice-cooled and the mixture was stirred for 1 hour. Subsequently, a solution of 6-bromopyridine-2-carbonyl chloride (37.40 g, 170 mmol) in acetonitrile (150 ml) was added dropwise at the same temperature for 3 hours, and the mixture was stirred for 1 hour. After the reaction solution was concentrated, ethyl acetate (300 ml) was added and insolubles were filtrated. The filtrate was washed with 10% aqueous citric acid, a saturated brine and dried over magnesium sulfate and an oily substance was obtained after vacuum concentration. Concentrated hydrochloric acid (200 ml) was added to an ethanol (200 ml) solution of the obtained oily substance and heated at reflux for 6 hours. After concentrated to driness under reduced pressure, the residue was washed with a mixed solvent of ethanol-isopropyl ether (1:3), collected by filtration, dried in vacuo and the title compound (25.40 g, 50%) was obtained.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-tert-butoxycarbonylamidomalonic acid monoethyl ester
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl-].[Mg+2].[Cl-].[CH2:4]([N:6](CC)CC)C.[Br:11][C:12]1[N:17]=[C:16]([C:18]([Cl:20])=[O:19])[CH:15]=[CH:14][CH:13]=1>C(#N)C>[ClH:20].[NH2:6][CH2:4][C:18]([C:16]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:11])[N:17]=1)=[O:19] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
2-tert-butoxycarbonylamidomalonic acid monoethyl ester
Quantity
50.3 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
37.4 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate (300 ml) was added
FILTRATION
Type
FILTRATION
Details
insolubles were filtrated
WASH
Type
WASH
Details
The filtrate was washed with 10% aqueous citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated brine and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
an oily substance was obtained
CONCENTRATION
Type
CONCENTRATION
Details
after vacuum concentration
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (200 ml) was added to an ethanol (200 ml) solution of the obtained oily substance
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated to driness under reduced pressure
WASH
Type
WASH
Details
the residue was washed with a mixed solvent of ethanol-isopropyl ether (1:3)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NCC(=O)C1=NC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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